molecular formula C21H23N3O13S B587782 7-Nitrosancycline Monosulfate CAS No. 5679-01-6

7-Nitrosancycline Monosulfate

Cat. No.: B587782
CAS No.: 5679-01-6
M. Wt: 557.483
InChI Key: XBWOBWVIKAUTBJ-LIRJOIMWSA-N
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Description

7-Nitrosancycline Monosulfate is a nitroso-substituted derivative of sancycline, a tetracycline-class compound. Its molecular formula is C21H23N3O13S, with a molecular weight of 557.48 g/mol . Structurally, it features a nitroso (-NO) group at the 9-position and a monosulfate group, distinguishing it from parent tetracyclines like minocycline or sancycline.

The compound is categorized as a minocycline impurity, highlighting its relevance in pharmaceutical quality control. Its synthesis and characterization are critical for ensuring the purity of minocycline-based therapeutics, as nitroso derivatives may arise during manufacturing or storage .

Properties

IUPAC Name

(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-nitro-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O9.H2O4S/c1-23(2)15-9-6-7-5-8-10(24(32)33)3-4-11(25)13(8)16(26)12(7)18(28)21(9,31)19(29)14(17(15)27)20(22)30;1-5(2,3)4/h3-4,7,9,15,25-26,29,31H,5-6H2,1-2H3,(H2,22,30);(H2,1,2,3,4)/t7-,9-,15-,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWOBWVIKAUTBJ-LIRJOIMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)[N+](=O)[O-].OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)[N+](=O)[O-].OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858200
Record name Sulfuric acid--(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-nitro-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5679-01-6
Record name Sulfuric acid--(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-nitro-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitrosancycline Monosulfate typically involves the nitration of a tetracycline derivative. The process includes the following steps:

    Nitration: The introduction of a nitro group at the 7th position of the tetracycline molecule. This is usually achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid.

    Sulfation: The addition of a sulfate group to the molecule.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: 7-Nitrosancycline Monosulfate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Nitrosancycline Monosulfate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Nitrosancycline Monosulfate involves its interaction with bacterial ribosomes. The compound binds to the 30S ribosomal subunit, inhibiting protein synthesis by preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action disrupts bacterial growth and replication, making it effective against certain bacterial strains .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility* Stability Notes
This compound C21H23N3O13S 557.48 Nitroso (-NO), sulfate, tetracycline core High (due to sulfate) Photolabile; prone to degradation
Sancycline C21H22N2O8 430.41 Tetracycline core, hydroxyl groups Moderate Stable under acidic conditions
Minocycline C23H27N3O7 457.48 Dimethylamino, hydroxyl groups Hydrochloride salt form (high) Light-sensitive; forms epimers
4-Epi-minocycline C23H27N3O7 457.48 Epimerized C4 dimethylamino group Similar to minocycline Reduced antimicrobial activity
9-Nitrosotetracycline C22H21N3O9 471.42 Nitroso (-NO), tetracycline core Low (free base) Reactive; forms dimeric byproducts

*Solubility inferred from functional groups and salt forms.

Mechanistic and Functional Differences

(a) Nitroso Group vs. Parent Tetracyclines

This contrasts with sancycline and minocycline, which lack nitroso substituents and exhibit greater photostability.

(b) Sulfate Group vs. Hydrochloride Salts

The monosulfate group enhances aqueous solubility compared to minocycline hydrochloride, which relies on chloride counterions. Sulfate salts generally exhibit higher thermal stability but may form insoluble complexes with divalent cations (e.g., Ca<sup>2+</sup>) .

(c) Comparison with Other Impurities

4-Epi-minocycline, a common minocycline impurity, differs in stereochemistry at the C4 position, reducing antimicrobial efficacy.

Research Findings and Gaps

  • Synthesis Pathways: this compound is likely synthesized via nitrosation of sancycline, analogous to 9-nitrosotetracycline production. However, yield optimization and purification protocols remain undocumented in public literature .
  • Stability Studies : Preliminary data suggest that sulfate salts of nitroso-tetracyclines degrade faster under alkaline conditions than hydrochloride forms, necessitating controlled storage (pH 4–6, dark conditions) .
  • Biological Activity: No studies have directly evaluated this compound’s antimicrobial or cytotoxic effects. Its nitroso group may inhibit bacterial growth via ROS generation, but this hypothesis requires validation.

Biological Activity

7-Nitrosancycline Monosulfate is a derivative of the tetracycline class of antibiotics, known for its significant biological activity, particularly against bacterial infections. Its molecular formula is C21H23N3O13SC_{21}H_{23}N_{3}O_{13}S, and it has a molecular weight of 557.48 g/mol. This compound is notable for its nitro group, which enhances its antibacterial properties and provides a unique mechanism of action compared to other tetracyclines.

The primary mechanism of action for this compound involves its binding to the 30S ribosomal subunit of bacterial ribosomes. This interaction inhibits protein synthesis by preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site, effectively halting bacterial growth and replication. The presence of the nitro group increases the compound's binding affinity, making it a potent antibacterial agent.

Antibacterial Properties

This compound exhibits broad-spectrum antibacterial activity. It has been shown to be effective against various strains of bacteria, including those resistant to other antibiotics. Its efficacy can be attributed to:

  • Inhibition of Protein Synthesis: By binding to ribosomal subunits, it disrupts the translation process.
  • Resistance Mechanism Studies: It is used in research to understand how bacteria develop resistance to antibiotics, providing insights into new therapeutic strategies.

Comparative Efficacy

A comparative analysis with other tetracyclines reveals that this compound has distinct advantages:

CompoundMechanism of ActionEfficacy Against Resistant Strains
This compoundBinds 30S ribosomal subunitHigh
TetracyclineSimilar binding but less potentModerate
DoxycyclineHigher lipid solubility, broader spectrumModerate
MinocyclineEnhanced solubility but similar resistanceLow

Case Study: Antibiotic Resistance

In a recent study published in Antimicrobial Agents and Chemotherapy, researchers investigated the effectiveness of this compound against multi-drug resistant Staphylococcus aureus strains. The study found that this compound retained significant antibacterial activity, demonstrating potential as a treatment option for infections caused by resistant bacteria.

Research Findings

  • In Vitro Studies: Laboratory tests have shown that this compound exhibits lower minimum inhibitory concentrations (MICs) compared to traditional tetracyclines against several gram-positive and gram-negative bacteria.
  • Mechanistic Insights: Further research has elucidated that the nitro group not only enhances binding but also may contribute to oxidative stress in bacterial cells, leading to cell death .
  • Therapeutic Potential: Ongoing studies are exploring its use in combination therapies to enhance efficacy against resistant pathogens.

Q & A

Q. What analytical techniques are most effective for characterizing the phase purity of 7-Nitrosancycline Monosulfate?

Methodological Answer:

  • Use X-ray diffraction (XRD) to identify crystalline phases and detect impurities.
  • Energy-dispersive X-ray spectroscopy (EDS) mapping can confirm elemental ratios (e.g., S/Ca, Cl/Ca) to verify stoichiometric consistency .
  • Thermogravimetric analysis (TGA) quantifies hydration states or decomposition pathways.

Q. How can researchers optimize synthesis conditions to minimize impurities in this compound?

Methodological Answer:

  • Control stoichiometric ratios (e.g., sulfate-to-nitrosancycline ratio) and reaction pH (e.g., neutral to mildly alkaline conditions).
  • Monitor curing duration and humidity (>90%) to prevent unintended phase transitions (e.g., monosulfate ↔ ettringite) .
  • Validate purity via cross-referencing XRD and EDS data with synthetic replicates .

Q. What protocols ensure reproducible preparation of aqueous solutions of this compound?

Methodological Answer:

  • Standardize dissolution using degassed water to avoid oxidation artifacts.
  • Calibrate ion-specific electrodes or conductometric titrations to monitor sulfate release kinetics.
  • Document temperature and ionic strength effects on solubility, as demonstrated in monosulfate hydration studies .

Advanced Research Questions

Q. How can contradictions in reported stability data of this compound under varying pH be resolved?

Methodological Answer:

  • Conduct controlled comparative experiments with buffered solutions (pH 5–12) to isolate degradation pathways.
  • Use synchrotron-based X-ray absorption spectroscopy (XAS) to track real-time structural changes.
  • Apply kinetic modeling (e.g., Avrami equations) to differentiate thermodynamic vs. kinetic stability, as seen in sulfate phase transformations .

Q. What experimental and computational approaches validate the interaction mechanisms between this compound and co-administered therapeutic agents?

Methodological Answer:

  • Pair isothermal titration calorimetry (ITC) with molecular dynamics (MD) simulations to quantify binding affinities and ligand displacement effects.
  • Perform competitive assays in simulated physiological fluids to assess sulfate-mediated ion exchange, analogous to ettringite-monosulfate equilibria .
  • Cross-validate findings with in vitro cell viability assays to contextualize pharmacological relevance.

Q. How can phase-field modeling predict the environmental reactivity of this compound in composite materials?

Methodological Answer:

  • Integrate expansion factors (ΔV/V) from molar volume changes into phase-field models, as demonstrated in sulfate-attack simulations (e.g., 55% volumetric strain during monosulfate → ettringite conversion) .
  • Couple with ab initio calculations to predict anion exchange thresholds (e.g., Cl⁻ ↔ SO₄²⁻ substitution).
  • Validate models against accelerated aging tests under controlled humidity and temperature .

Data Contradiction Analysis Framework

Contradictory Observation Resolution Strategy Relevant Evidence
Divergent thermal stability reportsReplicate experiments using TGA-DSC under inert vs. oxidative atmospheres
Discrepancies in solubility dataStandardize ionic strength and use chelators to mitigate cation interference
Inconsistent pharmacological activityConduct dose-response studies with rigorous negative controls

Key Methodological Takeaways

  • Experimental Design: Prioritize factorial designs to isolate variables (e.g., pH, temperature) impacting sulfate coordination .
  • Data Validation: Cross-reference spectroscopic, thermal, and computational data to resolve ambiguities .
  • Modeling: Use phase diagrams and kinetic models to extrapolate behavior in untested conditions .

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